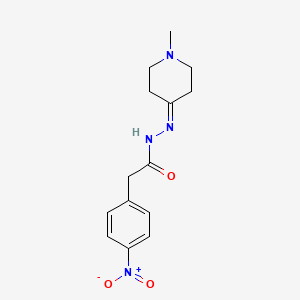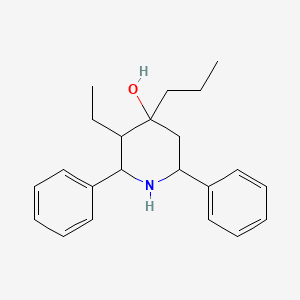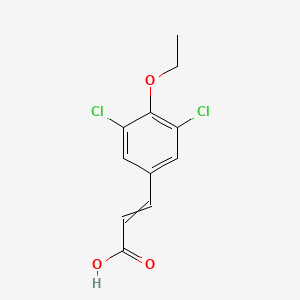
N'-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-methylpiperidine-4-carboxaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amino derivatives.
Reduction: Azides or other reduced forms.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: As a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-methylpiperidin-4-ylidene)-2-(4-chlorophenyl)acetohydrazide
- N’-(1-methylpiperidin-4-ylidene)-2-(4-methylphenyl)acetohydrazide
- N’-(1-methylpiperidin-4-ylidene)-2-(4-fluorophenyl)acetohydrazide
Uniqueness
N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the nitro group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H18N4O3/c1-17-8-6-12(7-9-17)15-16-14(19)10-11-2-4-13(5-3-11)18(20)21/h2-5H,6-10H2,1H3,(H,16,19) |
InChI Key |
CDDNYNJQHSEIQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B15152205.png)


![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B15152278.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)
![N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide](/img/structure/B15152292.png)
![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
